molecular formula C19H21NO3 B1678250 Pronuciferine CAS No. 2128-60-1

Pronuciferine

Cat. No.: B1678250
CAS No.: 2128-60-1
M. Wt: 311.4 g/mol
InChI Key: WUYQEGNOQLRQAQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pronuciferine is a naturally occurring proaporphine alkaloid, a class of compounds belonging to the isoquinoline alkaloid family. It is found in plant species such as Nelumbo nucifera (Lotus) and is recognized for its diverse and promising bioactivities in preclinical research. Researchers value this compound for its potential applications in neuroscience and metabolic studies. In neuroscience, Pronuciferine demonstrates significant neuroprotective properties. Studies show that it can protect human neuronal SH-SY5Y cells from hydrogen peroxide (H 2 O 2 )-induced apoptosis . Furthermore, its neuroactivity is linked to the significant upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and plasticity . Metabolomics studies indicate that Pronuciferine impacts the glycine-serine-threonine pathway and alters the intracellular levels of several amino acids, suggesting a multifaceted mechanism for supporting neuronal health . In the field of metabolic disease research, Pronuciferine exhibits potent effects on glucose and lipid metabolism. In insulin-resistant 3T3-L1 adipocytes, Pronuciferine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway . This activation leads to enhanced expression of the glucose transporter GLUT4, stimulating glucose uptake and significantly reducing lipid droplet accumulation and intracellular triglyceride content . This mechanism highlights its potential as a candidate for research into type 2 diabetes and obesity. Pronuciferine serves as a valuable tool for scientists investigating pathways related to neuroprotection, cellular metabolism, and AMPK signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2128-60-1

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1

InChI Key

WUYQEGNOQLRQAQ-CQSZACIVSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC

Appearance

Solid powder

melting_point

127-129°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pronuciferine;  (+)-Pronuciferine

Origin of Product

United States

Natural Abundance and Botanical Distribution of Pronuciferine

Quantitative Analysis of Pronuciferine Content Across Different Plant Organs and Species The concentration of pronuciferine can vary significantly depending on the plant species and the specific organ analyzed. Quantitative analysis methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to determine alkaloid content in plant extracts.mdpi.commdpi.comnih.govresearchgate.netmdpi.comphytojournal.com

Studies on Nelumbo nucifera have provided some quantitative data on pronuciferine distribution. In a methanolic extract of Nelumbo nucifera flower buds, pronuciferine was found at a concentration of 23 mg in a 0.9 kg crude alkaloid fraction. cir-safety.org Another study analyzing the methanol (B129727) extract from Nelumbo nucifera leaves reported yielding 1.1 mg of pronuciferine with 96.8% purity from 100 mg of crude extract in a one-step separation process. mdpi.com In lotus (B1177795) flower buds, pronuciferine was quantified at 0.0195%. mdpi.com Analysis of Nelumbo nucifera leaf samples from different parts of Vietnam showed varying total alkaloid content, ranging from 0.72% to 1.41%, with pronuciferine being one of the major alkaloids along with nuciferine (B1677029) and armepavine. nih.gov In Semen Nelumbinis (lotus seeds) and its products, pronuciferine has also been quantitatively determined, with a linear range of 0.3–15 µg/mL reported for the analytical method used. researchgate.net

Research on Papaver species collected from Turkey indicated pronuciferine amounts ranging from 8.5 to 48 µg/g in the analyzed samples. researchgate.net

Table 1: Quantitative Analysis of Pronuciferine in Selected Plant Sources

Plant SpeciesPlant Organ/ExtractAmount/ConcentrationReference
Nelumbo nuciferaFlower bud extract23 mg (in 0.9 kg crude alkaloid fraction) cir-safety.org
Nelumbo nuciferaLeaf extract1.1 mg (from 100 mg crude extract) mdpi.com
Nelumbo nuciferaFlower buds0.0195% mdpi.com
Nelumbo nuciferaLeavesPart of total alkaloid content (0.72-1.41%) nih.gov
Papaver speciesAerial parts8.5 - 48 µg/g researchgate.net

Note: The data presented in this table are derived from specific studies and may not represent the full range of concentrations found in these plants.

Chemodiversity and Geographical Variations in Pronuciferine Content Chemodiversity within plant species and genera can lead to variations in the types and quantities of alkaloids produced, including pronuciferine.nih.govresearchgate.netThe presence and concentration of pronuciferine can be influenced by genetic factors, environmental conditions, and geographical location.nih.gov

Studies on Nelumbo nucifera have shown that the total alkaloid content, which includes pronuciferine, can exhibit significant qualitative and quantitative differences depending on the growing area and season. nih.gov For instance, samples of Nelumbo nucifera leaves collected from different parts of Vietnam showed variations in their alkaloid profiles. nih.gov Similarly, differences in total alkaloid content were observed between Thai and Taiwanese samples of lotus flower. mdpi.com

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the class to which pronuciferine belongs, involves complex enzymatic pathways that can vary between plant species. maxapress.com In sacred lotus (Nelumbo nucifera), BIAs mostly occur as R-enantiomers, which contrasts with the prevalence of S-enantiomers in the order Ranunculales. maxapress.com This difference in stereochemistry highlights the chemodiversity at the enzymatic level influencing alkaloid profiles.

Advanced Methodologies for Isolation and Purification of Pronuciferine

High-Speed Counter-Current Chromatography (HSCCC) Applications

HSCCC is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase, eliminating irreversible adsorption issues associated with solid supports used in traditional chromatography researchgate.netscribd.com. This makes it particularly suitable for the separation of natural products, including alkaloids scribd.com. HSCCC has been successfully applied for the one-step purification of pronuciferine from crude plant extracts, such as those from Nelumbo nucifera leaves mdpi.comnih.gov.

Optimization of Two-Phase Solvent Systems for Pronuciferine Separation

The selection and optimization of a suitable two-phase solvent system are critical for effective separation in HSCCC researchgate.netnih.gov. The partition coefficient (K) of the target compound in the chosen solvent system is a key parameter, ideally falling within the range of 0.5 to 2.0 for optimal separation researchgate.netmdpi.com. Solvent systems are typically composed of two immiscible phases, with the sample partitioning between them based on its polarity and solubility acs.org.

One study successfully purified pronuciferine, along with other aporphine (B1220529) alkaloids, from Nelumbo nucifera leaves using a simple two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-acetonitrile-water at a specific volume ratio (5:3:3:2.5:5, v/v/v/v/v) mdpi.comnih.gov. This system allowed for the one-step purification of pronuciferine from the crude extract mdpi.comnih.gov.

Another study employed a two-step HSCCC separation process using a solvent system of light petroleum-ethyl acetate-methanol-water. For the isolation of pronuciferine, a proportion of 1:5:1:5 was used. researchgate.net.

Research Findings on Solvent Systems:

Solvent System Composition (v/v/v/v/v)ApplicationPronuciferine Purity (%)Reference
n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5)One-step separation of aporphine alkaloids from N. nucifera leaves96.8 mdpi.com mdpi.comnih.gov
Light petroleum-ethyl acetate-methanol-water (1:5:1:5)Two-step separation of alkaloids from N. nucifera leaves88.2 researchgate.net researchgate.net

Ionic-Liquid-Modified High-Speed Counter-Current Chromatography for Enhanced Efficiency

The introduction of ionic liquids (ILs) into the solvent system can modify the polarity of the organic phase and enhance the solubility of medium-polar compounds, potentially improving separation efficiency and reducing separation time in HSCCC ntu.ac.ukresearchgate.net. Ionic-liquid-modified HSCCC has been explored for the separation of aporphine alkaloids, including pronuciferine, from Nelumbo nucifera ntu.ac.ukresearchgate.net.

One established method utilized ionic liquid ([C4mim][BF4])-modified HSCCC for the separation of aporphine alkaloids from Nelumbinis folium. The presence of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]) as a modifier in the solvent system was shown to improve separation efficiency and speed scribd.comntu.ac.ukresearchgate.net. Using a solvent system of petroleum ether/ethyl acetate/methanol (B129727)/water/[C4mim][BF4] (1:5:1:5:0.15, v/v), pronuciferine was obtained with a purity of 90.53% from a crude extract researchgate.net.

Research Findings on Ionic-Liquid-Modified HSCCC:

Solvent System Composition (v/v)Ionic Liquid ModifierPronuciferine Purity (%)Reference
Petroleum ether/ethyl acetate/methanol/water/[C4mim][BF4] (1:5:1:5:0.15)[C4mim][BF4]90.53 researchgate.net researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative HPLC is a widely used technique for the isolation and purification of natural products, offering high resolution and the ability to obtain compounds at high purity levels nih.govijcpa.in. It operates on the same principles as analytical HPLC but on a larger scale to isolate sufficient quantities of the target compound ijcpa.inymc.co.jp.

While specific detailed protocols for preparative HPLC solely for pronuciferine were not extensively detailed in the search results, HPLC is commonly used for the analysis and identification of pronuciferine after separation by other methods like HSCCC researchgate.netnih.gov. This indicates that preparative HPLC can be a subsequent purification step or an alternative method for obtaining higher purity pronuciferine, especially when coupled with appropriate stationary phases and mobile phases optimized for its separation from closely related compounds. The selection of stationary phase (e.g., reversed-phase) and optimization of the mobile phase composition (e.g., using gradients of water and organic solvents, potentially with acidic modifiers) are crucial for effective preparative HPLC of alkaloids like pronuciferine nih.gov.

Integration of Chromatographic Techniques for High-Purity Pronuciferine Procurement

To achieve very high purity levels of pronuciferine, a combination of different chromatographic techniques is often employed. A typical workflow might involve initial extraction, followed by a bulk separation method like HSCCC, and then further purification using preparative HPLC acs.org.

For instance, a crude extract containing pronuciferine and other alkaloids can be initially separated by HSCCC using an optimized solvent system to yield a fraction enriched in pronuciferine mdpi.comnih.gov. This enriched fraction can then be subjected to preparative HPLC to remove any remaining impurities and obtain pronuciferine at a higher purity researchgate.netnih.gov. The choice of the integrated techniques and their specific parameters would depend on the complexity of the crude extract and the desired final purity of pronuciferine.

Strategies for Large-Scale Isolation for Research Purposes

Large-scale isolation of pronuciferine for research purposes requires methods capable of handling larger quantities of crude extract while maintaining efficiency and purity. Preparative chromatography techniques, particularly HSCCC and preparative HPLC, are suitable for scaling up the isolation process scribd.comijcpa.in.

Studies focusing on the isolation of aporphine alkaloids from Nelumbo nucifera have demonstrated the feasibility of using HSCCC for processing significant amounts of crude extract in a single run mdpi.comnih.gov. For example, one study reported separating 100 mg of crude extract by HSCCC in a single operation to yield pronuciferine mdpi.comnih.gov. While this might be considered a semi-preparative scale, the principles can be extended to larger instruments and columns for increased throughput.

The integration of initial extraction methods, such as supercritical CO2 extraction or solvent extraction, followed by optimized chromatographic separation schemes (HSCCC, preparative HPLC, or a combination) is a common strategy for obtaining larger quantities of pronuciferine for subsequent research and studies researchgate.netnih.gov. The selection of the most appropriate large-scale strategy depends on factors such as the availability of equipment, the desired yield, and the required purity.

Biosynthetic Pathways and Metabolic Engineering of Pronuciferine

Elucidation of Benzylisoquinoline Alkaloid (BIA) Biosynthesis Network Relevant to Pronuciferine

The BIA biosynthesis network is a large and diverse pathway responsible for producing over 2,500 known compounds. researchgate.net These metabolites are primarily found in the order Ranunculales, but also in other species like the sacred lotus (B1177795) (Nelumbo nucifera), which belongs to the Proteales. nih.gov The BIA pathway in sacred lotus exhibits distinct features relevant to the synthesis of pronuciferine. A primary distinction is the prevalence of BIAs with an (R)-stereochemical configuration, in contrast to the dominant (S)-configuration that occurs in plants like opium poppy. nih.govnih.gov

Research has shown that in N. nucifera, the BIA pathway proceeds through (R)-norcoclaurine, with downstream enzymes demonstrating a preference for (R)-configured substrates. nih.govresearchgate.net This is a notable deviation from the canonical BIA pathway in many other species, which often utilizes (S)-reticuline as a major branchpoint intermediate. nih.gov In sacred lotus, reticuline (B1680550) is absent, highlighting a unique metabolic architecture. nih.gov The pathway in lotus is characterized by the action of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases, which direct precursors toward the formation of specific alkaloid subgroups, including the proaporphines, to which pronuciferine belongs. nih.gov

Precursor Incorporation Studies in Pronuciferine Biosynthesis

Identifying the specific molecules that serve as building blocks is fundamental to understanding a biosynthetic pathway. For pronuciferine, research has pinpointed key precursors and intermediates, confirming their roles in its formation.

The core structure of pronuciferine is derived from the BIA intermediate (R)-N-methylcoclaurine. Studies have demonstrated that the pathway in sacred lotus is dedicated to an (R)-route, starting from (R)-norcoclaurine. nih.gov (R)-N-methylcoclaurine serves as a critical substrate for the subsequent cyclization reaction that forms the characteristic proaporphine scaffold. nih.govresearchgate.net (R)-Armepavine is another name for (R)-N-methylcoclaurine. researchgate.netnih.gov The stereospecificity of the enzymes involved ensures the efficient conversion of this precursor.

The conversion of (R)-N-methylcoclaurine does not directly yield pronuciferine. Instead, it proceeds through the proaporphine alkaloid glaziovine (B1671578). nih.gov Glaziovine is formed via an intramolecular C-C phenol (B47542) coupling of (R)-N-methylcoclaurine. nih.gov This reaction establishes the spiro-cyclohexadienone ring system characteristic of proaporphine alkaloids. acs.org Glaziovine then serves as the direct substrate for the final step in pronuciferine biosynthesis. nih.gov

Enzymatic Catalysis in Pronuciferine Biosynthesis

The conversion of precursors into pronuciferine is mediated by specific classes of enzymes. The characterization of these biocatalysts, particularly cytochrome P450s and methyltransferases, has been crucial for elucidating the precise molecular steps of the pathway.

Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases that catalyze a wide variety of oxidative reactions in plant secondary metabolism. wikipedia.orgnih.gov In the biosynthesis of pronuciferine, a specific cytochrome P450, NnCYP80G from Nelumbo nucifera, has been identified as the key enzyme responsible for the conversion of (R)-N-methylcoclaurine to glaziovine. nih.gov This enzyme catalyzes the stereospecific intramolecular phenol coupling reaction. nih.gov Research has also identified a superior ortholog from Peruvian nutmeg (Laurelia sempervirens), LsCYP80G, which performs the same conversion. nih.gov Another study identified NnCYP80Q1 as an enzyme responsible for the R-enantiospecific formation of the proaporphine scaffold in sacred lotus. nih.gov

Table 1: Key Cytochrome P450 Enzyme in Pronuciferine Biosynthesis

Enzyme NameSource OrganismSubstrateProductReaction Type
NnCYP80G Nelumbo nucifera(R)-N-MethylcoclaurineGlaziovineIntramolecular C-C phenol coupling
LsCYP80G Laurelia sempervirens(R)-N-MethylcoclaurineGlaziovineIntramolecular C-C phenol coupling

The final step in the formation of pronuciferine is the methylation of the intermediate glaziovine. nih.gov This reaction involves the transfer of a methyl group to the hydroxyl group of glaziovine, a transformation catalyzed by a methyltransferase enzyme. While the specific methyltransferase responsible for this conversion in N. nucifera has not been fully characterized in the reviewed literature, the functional step is confirmed. nih.gov Screening of large collections of plant O-methyltransferases has been successfully used to identify enzymes for other BIA modifications in sacred lotus, suggesting a similar enzymatic mechanism is at play in the formation of pronuciferine. nih.gov

De Novo Synthesis of Pronuciferine in Heterologous Systems

The production of pronuciferine, a proaporphine alkaloid, has been achieved in heterologous systems through the application of metabolic engineering and synthetic biology. This approach offers a promising alternative to extraction from plant sources, where it is often found in low abundance. The reconstruction of the pronuciferine biosynthetic pathway in microbial hosts, such as yeast, allows for a controlled and potentially scalable production platform.

A critical step in the de novo synthesis of pronuciferine is the stereospecific conversion of (R)-N-methylcoclaurine. This is accomplished through the action of a cytochrome P450 enzyme, CYP80G. nih.gov The subsequent N-methylation of the resulting intermediate, glaziovine, yields pronuciferine. nih.gov

Microbial Production of Pronuciferine in Engineered Yeast Strains (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae has emerged as a workhorse for the heterologous production of various plant-derived alkaloids due to its well-characterized genetics and physiology, making it an ideal chassis for complex metabolic engineering. The de novo synthesis of pronuciferine in engineered yeast involves the introduction of a multi-enzyme pathway to convert a simple carbon source into the final product.

A key challenge in producing pronuciferine in yeast is the generation of the correct stereoisomer of its precursor, (R)-N-methylcoclaurine, as yeast does not naturally produce this compound. To address this, an artificial stereochemical inversion pathway has been implemented. nih.gov This pathway utilizes the substrate promiscuity of certain enzymes to convert the readily synthesized (S)-norcoclaurine into (R)-N-methylcoclaurine.

The core components of the engineered pathway in S. cerevisiae for pronuciferine production are outlined below:

Enzyme/ProteinFunctionSource Organism
Dehydroreticuline synthase (DRS)Converts (S)-norcoclaurine to an achiral intermediate.Papaver rhoeas
Dehydroreticuline reductase (DRR)Stereospecifically reduces the intermediate to (R)-N-methylcoclaurine.Papaver rhoeas
CYP80GCatalyzes the intramolecular C-C coupling of (R)-N-methylcoclaurine to form glaziovine.Nelumbo nucifera or Laurelia sempervirens
N-methyltransferaseMethylates glaziovine to produce pronuciferine.Plant-derived

While specific production titers for pronuciferine in S. cerevisiae have not been extensively reported in peer-reviewed literature, research on similar benzylisoquinoline alkaloids in yeast has demonstrated the potential for significant yields through optimization of enzyme expression and fermentation conditions.

Synthetic Biology Approaches for Targeted Overproduction

To enhance the production of pronuciferine in engineered yeast, various synthetic biology strategies can be employed to optimize the metabolic pathway and overcome potential bottlenecks. These approaches focus on fine-tuning gene expression, improving enzyme efficiency, and increasing the availability of precursors.

Key Synthetic Biology Strategies for Pronuciferine Overproduction:

Promoter Engineering: The expression levels of the biosynthetic enzymes can be precisely controlled by using a library of promoters with varying strengths. This allows for the balancing of metabolic flux and the avoidance of the accumulation of toxic intermediates.

Precursor Supply Enhancement: The production of the primary precursor, L-tyrosine, can be increased by engineering the yeast central metabolism. This involves the overexpression of key enzymes in the shikimate pathway and the downregulation of competing pathways.

Transporter Engineering: The export of pronuciferine out of the yeast cell can be facilitated by the expression of heterologous transporter proteins. This can prevent product feedback inhibition and simplify downstream processing.

The application of these synthetic biology tools in a combinatorial fashion can lead to a significant increase in the production of pronuciferine in engineered yeast strains.

StrategyTargetPotential Outcome
Promoter TuningDRS, DRR, CYP80GBalanced pathway flux, reduced metabolic burden
Enzyme EvolutionCYP80GIncreased catalytic efficiency and stability
Pathway ScaffoldingEntire pronuciferine pathwayEnhanced substrate channeling, increased product titer
Central Metabolism EngineeringShikimate pathwayIncreased L-tyrosine availability
Transporter ExpressionABC or MATE transportersEfficient product export, reduced intracellular toxicity

Stereochemical Aspects of Pronuciferine Biosynthesis

The biosynthesis of pronuciferine is a highly stereospecific process, with the stereochemistry of the final product being determined by the configuration of its precursor, (R)-N-methylcoclaurine. The control of this stereochemistry is a critical aspect of both the natural biosynthetic pathway and its reconstruction in heterologous systems.

The key enzyme responsible for establishing the proaporphine scaffold of pronuciferine is CYP80G. This enzyme stereospecifically recognizes and converts only the (R)-enantiomer of N-methylcoclaurine into glaziovine through an intramolecular C-C phenol coupling reaction. nih.gov The (S)-enantiomer is not a substrate for this enzyme.

In engineered microbial systems that start from (S)-norcoclaurine, an artificial stereochemical inversion module is necessary to produce the required (R)-N-methylcoclaurine. This is achieved through the sequential action of dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR). nih.gov

Dehydroreticuline synthase (DRS): This enzyme oxidizes (S)-N-methylcoclaurine to an achiral 1,2-dehydro-N-methylcoclaurinium ion intermediate.

Dehydroreticuline reductase (DRR): This enzyme then reduces the achiral intermediate in a stereospecific manner to yield (R)-N-methylcoclaurine.

The stereospecificity of the DRR enzyme is therefore crucial for the successful de novo synthesis of pronuciferine in a heterologous host. The subsequent enzymatic steps, catalyzed by CYP80G and an N-methyltransferase, proceed while retaining the established stereochemical configuration, ultimately leading to the formation of (+)-pronuciferine.

Chemical Synthesis and Derivatization of Pronuciferine

Total Synthesis Routes for (±)-Pronuciferine

The racemic total synthesis of (±)-pronuciferine, a proaporphine alkaloid, has been a subject of interest for synthetic chemists, leading to the development of several elegant and efficient strategies. The core challenge in synthesizing pronuciferine lies in the construction of its characteristic spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline core. Various methodologies have been employed to achieve this intricate molecular architecture.

Catellani Reaction and Au-Catalyzed Cyclization Strategies

A recent and concise total synthesis of (±)-pronuciferine has been accomplished utilizing a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the key 1-methylene-tetrahydroisoquinoline (THIQ) scaffold. researchgate.netchemrxiv.orgresearchgate.net This strategy offers a convergent and efficient approach to the core structure of the alkaloid.

The synthesis commences with the preparation of a key aryl iodide building block. This is followed by a pivotal three-component Catellani reaction involving the aryl iodide, an aziridine, and (triisopropylsilyl)acetylene. researchgate.net The Catellani reaction, a palladium-catalyzed process mediated by norbornene, facilitates the ortho-alkylation and subsequent ipso-coupling, efficiently assembling the precursors for the tetrahydroisoquinoline ring. wikipedia.orgchem-station.comscispace.com

StepReactionKey Reagents/CatalystsIntermediate/Product
1Three-component Catellani reactionPd(OAc)₂, norbornene2′-alkynylaryl-2-ethylamine
2DesilylationTBAFTerminal alkyne
3Au-catalyzed 6-exo-dig cyclizationAu catalyst1-methylene-THIQ scaffold

This modular approach showcases the power of modern catalytic methods in streamlining the synthesis of complex natural products like pronuciferine. researchgate.net

Oxidative Dearomatization for Spiro-Cyclohexadienone Scaffold Construction

The construction of the spiro-cyclohexadienone moiety is arguably the most critical step in the synthesis of pronuciferine. A highly effective method for achieving this is through the oxidative dearomatization of a phenolic precursor. researchgate.netresearchgate.netacs.org This transformation directly installs the spirocyclic core of the molecule.

In several synthetic routes, the 1-methylene-THIQ intermediate, which contains a phenol (B47542) group, is subjected to oxidation using a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (PIDA). researchgate.netacs.org This reaction induces an intramolecular carbon-carbon bond formation between the para-position of the phenol and an enamide-carbon, leading to the desired spiro-cyclohexadienone scaffold in high yield. acs.org The reaction is often followed by a reduction step, for example with sodium borohydride, which can also facilitate the removal of certain protecting groups. acs.org

This oxidative dearomatization strategy has proven to be a robust and efficient method for the construction of the proaporphine skeleton. acs.orgrsc.orgresearchgate.net The general transformation is depicted below:

General Scheme for Oxidative Dearomatization

The success of this key step has been instrumental in the efficient total syntheses of both (±)-stepharine and its N-methyl derivative, (±)-pronuciferine. acs.org

Alternative Synthetic Methodologies (e.g., Photolytic Cyclization, Oxidative Coupling)

Prior to the development of the more recent catalytic methods, alternative approaches were employed for the synthesis of the pronuciferine skeleton. These classical methods, while often less efficient, were foundational in the field.

Photolytic Cyclization: One of the earlier syntheses of (±)-pronuciferine involved a photolytic cyclization of a brominated 1-benzylisoquinoline (B1618099) derivative. researchgate.net Photolysis of 8-bromo-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-tetrahydroisoquinoline was shown to yield (±)-pronuciferine. researchgate.net This photochemical approach provides a means to forge the key carbon-carbon bond to form the spirocyclic system.

Oxidative Coupling: Phenolic oxidative coupling is another classical strategy that has been applied to the synthesis of proaporphine alkaloids. acs.org This method typically involves the oxidation of a 1-benzylisoquinoline precursor, leading to the intramolecular coupling of the phenolic ring with the isoquinoline (B145761) core to form the spiro-dienone structure. While conceptually straightforward, these reactions can sometimes suffer from low yields and lack of regioselectivity. The development of more controlled oxidative dearomatization methods using hypervalent iodine reagents has largely superseded these earlier oxidative coupling approaches. acs.org

These alternative methodologies highlight the diverse synthetic strategies that have been explored to conquer the structural complexity of pronuciferine.

Synthetic Modifications and Analogue Development

The core structure of pronuciferine has served as a template for the development of new derivatives and analogues. These efforts are aimed at exploring the structure-activity relationships and potentially discovering compounds with novel biological properties.

Synthesis of Pronuciferine N-Oxide and Other Oxidized Derivatives

Pronuciferine N-oxide, a naturally occurring derivative, has been isolated from Berberis coletioides. acs.org The presence of the N-oxide functionality significantly alters the electronic and steric properties of the nitrogen atom in the tetrahydroisoquinoline ring.

The synthesis of N-oxides from their corresponding tertiary amine precursors is a well-established transformation in organic chemistry. chem-station.com Generally, this involves the oxidation of the tertiary amine with a suitable oxidizing agent. Common reagents for this purpose include:

Hydrogen peroxide

Peroxy acids (e.g., m-CPBA)

Urea-hydrogen peroxide complex chem-station.com

While a specific synthesis of pronuciferine N-oxide from pronuciferine has not been detailed in the provided search results, the general methodology for the N-oxidation of tertiary amines is readily applicable. chem-station.complos.orgnih.gov The reaction would involve treating pronuciferine with an appropriate oxidizing agent under controlled conditions to yield the corresponding N-oxide.

PrecursorTarget DerivativeGeneral Reagents
Pronuciferine (tertiary amine)Pronuciferine N-OxideH₂O₂, m-CPBA, Urea-H₂O₂

The isolation of pronuciferine N-oxide from a natural source suggests that it is a stable compound and a viable target for synthetic modification. acs.org

Design and Synthesis of Novel Pronuciferine Analogues

The design and synthesis of novel analogues of pronuciferine represent an active area of research, driven by the quest for new therapeutic agents. While specific examples of large-scale analogue synthesis programs for pronuciferine are not extensively detailed in the search results, the general principles of analogue design can be applied to this scaffold. researchgate.netnih.gov

Approaches to designing novel pronuciferine analogues could include:

Modification of the Aromatic Ring Substituents: Altering the position and nature of the methoxy (B1213986) groups on the aromatic ring could influence the molecule's interaction with biological targets.

Variation of the N-substituent: Replacing the N-methyl group with other alkyl or functionalized groups could modulate the compound's polarity and basicity.

Modification of the Spiro-cyclohexadienone Ring: Introducing substituents or altering the oxidation state of the dienone system could lead to new pharmacological profiles.

Scaffold Hopping: Replacing the tetrahydroisoquinoline core with other heterocyclic systems while retaining the key pharmacophoric features.

The synthesis of such analogues would leverage the established synthetic routes to the pronuciferine core, with modifications made to the starting materials or through late-stage functionalization of the final product. nih.govmdpi.com The development of efficient and modular synthetic strategies, such as those employing the Catellani reaction, is particularly amenable to the creation of libraries of analogues for biological screening. researchgate.net

Structure-Activity Relationship Studies through Synthetic Analogues (Excluding Pharmacological Activity Details)

The exploration of pronuciferine's chemical space through the synthesis of its analogues is crucial for understanding the influence of structural modifications on its physicochemical properties. While detailed pharmacological evaluations are beyond the scope of this article, the synthesis of various derivatives allows for the investigation of how changes to the pronuciferine scaffold affect its stability, reactivity, and molecular interactions.

Research into the broader class of aporphine (B1220529) alkaloids, to which pronuciferine is related, provides insights into key structural features. For instance, studies on a series of aporphine derivatives have highlighted the importance of substituents on the aromatic rings and the stereochemistry of the tetracyclic core. Modifications such as bromination, methylation, acetylation, and quaternization have been employed to create a diverse range of analogues. nih.gov

In one study, various aporphine alkaloids, including crebanine, isocorydine, and stephanine, were used as lead compounds for the synthesis of new derivatives. nih.gov Chemical methods such as ring-opening reactions, dehydrogenation, and the introduction of different functional groups at various positions on the aporphine skeleton were utilized. These synthetic efforts generated a library of compounds with altered electronic and steric properties.

While a comprehensive structure-activity relationship (SAR) study focused solely on pronuciferine analogues is not extensively documented in publicly available literature, the synthetic strategies applied to other aporphine alkaloids can be extrapolated. For example, the synthesis of analogues with modifications at the C-1, C-2, C-8, C-9, and C-10 positions, as well as alterations to the N-methyl group, would be instrumental in mapping the structural requirements for specific chemical properties.

The following table summarizes the types of synthetic analogues that have been created for the broader aporphine alkaloid class, which can serve as a blueprint for future SAR studies of pronuciferine.

Modification Type Starting Material (Example) Synthetic Method Resulting Analogue Type
BrominationCrebanineElectrophilic Aromatic SubstitutionBromo-substituted aporphines
MethylationCrebanineNucleophilic SubstitutionN-methyl or O-methyl derivatives
AcetylationCrebanineAcylationN-acetyl or O-acetyl derivatives
QuaternizationCrebanineAlkylationQuaternary ammonium (B1175870) salts
DehydrogenationStephanineOxidationDehydroaporphines

These synthetic endeavors provide a foundation for future investigations into how specific structural motifs within the pronuciferine framework influence its chemical behavior, independent of its biological activity.

Chemoenzymatic Synthesis Approaches for Pronuciferine and Related Alkaloids

The integration of enzymatic transformations into synthetic organic chemistry, known as chemoenzymatic synthesis, offers a powerful approach to constructing complex natural products with high selectivity and efficiency. In the context of pronuciferine and related alkaloids, recent advancements have demonstrated the potential of this strategy.

A significant breakthrough has been the elucidation of the biosynthetic pathway of pronuciferine in the sacred lotus (B1177795) (Nelumbo nucifera). concordia.ca This research identified a key enzymatic step catalyzed by a cytochrome P450 enzyme, NnCYP80G, and a superior ortholog from Peruvian nutmeg (Laurelia sempervirens), LsCYP80G. concordia.ca These enzymes stereospecifically convert (R)-N-methylcoclaurine into the proaporphine alkaloid glaziovine (B1671578). concordia.ca Glaziovine is then methylated to yield pronuciferine, which is the presumed precursor to the aporphine alkaloid nuciferine (B1677029). concordia.ca

This discovery has paved the way for the microbial synthesis of pronuciferine. Researchers have successfully engineered microbial systems to produce pronuciferine de novo. researchgate.net By exploiting the unique substrate specificity of dehydroreticuline synthase from the common poppy (Papaver rhoeas) and pairing it with dehydroreticuline reductase, an artificial stereochemical inversion was achieved to produce (R)-N-methylcoclaurine from (S)-norcoclaurine. concordia.ca This intermediate was then converted to pronuciferine through the action of the aforementioned CYP80G enzymes. concordia.ca

This chemoenzymatic approach offers several advantages over traditional chemical synthesis. The enzymatic steps often proceed with high regio- and stereoselectivity, which can be challenging to achieve through conventional chemical methods. Furthermore, microbial production systems are potentially more sustainable and can be scaled up for the production of these valuable alkaloids.

The key enzymatic transformation in the chemoenzymatic synthesis of pronuciferine is summarized below:

Enzyme Substrate Product Reaction Type
NnCYP80G / LsCYP80G(R)-N-methylcoclaurineGlaziovineIntramolecular C-C bond formation
O-methyltransferaseGlaziovinePronuciferineMethylation

The successful application of chemoenzymatic strategies for the synthesis of pronuciferine highlights the growing importance of biocatalysis in the production of complex natural products and their analogues. concordia.caresearchgate.net

Mechanistic Investigations of Pronuciferine S Biological Activities in Vitro and in Silico

Neurobiological Activity at the Cellular Level

Investigations into the neurobiological activity of pronuciferine at the cellular level have focused on its potential to protect neuronal cells from damage, influence their growth, and modulate the expression of key neurotrophic factors. nih.govsci-hub.seresearchgate.net

Neuroprotective Effects Against Oxidative Stress-Induced Apoptosis (e.g., H2O2-induced in SH-SY5Y cells)

Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuronal SH-SY5Y cells. nih.govsci-hub.seresearchgate.net In vitro studies using hydrogen peroxide (H2O2) to induce oxidative stress and subsequent neuronal death in SH-SY5Y cells have shown that pronuciferine can significantly suppress this H2O2-induced neuronal death. nih.govsci-hub.seresearchgate.net This suggests a potential role for pronuciferine as a neuroprotective agent against conditions involving oxidative stress, which are implicated in various neurodegenerative diseases. nih.govsci-hub.seresearchgate.netfrontiersin.orgnih.govmednexus.org At a concentration of 10 µM, pronuciferine significantly suppressed neuronal death caused by H2O2 (P < .001). nih.govsci-hub.seresearchgate.net Pronuciferine did not show significant toxicity in SH-SY5Y cells at concentrations up to 100 µM. researchgate.net

Modulation of Neuronal Cell Proliferation

In addition to its protective effects, pronuciferine has also been observed to modulate neuronal cell proliferation. nih.govsci-hub.seresearchgate.net In vitro studies using SH-SY5Y cells have shown that pronuciferine can significantly increase the proliferation of these neuronal cells. nih.govsci-hub.seresearchgate.net At a concentration of 10 µM, pronuciferine significantly increased the proliferation of SH-SY5Y cells by 45% (P < .001). nih.govsci-hub.seresearchgate.net

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression Levels in Neuronal Cell Models

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein involved in neuronal survival, growth, and plasticity. wikipedia.orgnih.govmdpi.com Research has investigated the influence of pronuciferine on BDNF expression levels in neuronal cell models. nih.govsci-hub.seresearchgate.net Studies using SH-SY5Y cells have shown that pronuciferine can significantly increase intracellular BDNF protein expression. nih.govsci-hub.seresearchgate.net At a concentration of 10 µM, pronuciferine significantly increased intracellular BDNF protein expression (P < .05). nih.govsci-hub.seresearchgate.net There was a consistent significant increase in BDNF levels, ranging from 17% to 20%, when cells were treated with pronuciferine. sci-hub.seistanbul.edu.tr

Metabolic Pathway Modulation in Cellular Systems

Metabolomics studies have revealed that pronuciferine can significantly impact various intracellular metabolic pathways in cellular systems. nih.govsci-hub.seresearchgate.net These investigations provide insight into the broader cellular effects of pronuciferine beyond its direct neurobiological actions.

Impact on Glycine-Serine-Threonine Metabolic Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics studies have indicated that pronuciferine has a high impact on the glycine-serine-threonine pathway. nih.govsci-hub.seresearchgate.net This impact is characterized by changes in the intracellular levels of metabolites within this pathway, including serine, dimethylglycine, sarcosine, and threonine. nih.govsci-hub.seresearchgate.net The glycine-serine-threonine pathway is fundamental for various cellular processes, including protein synthesis, nucleotide synthesis, and one-carbon metabolism. kegg.jpresearchgate.netnih.govnih.gov

Influence on Alanine-Aspartate-Glutamate Metabolism

Pronuciferine has also been shown to influence the alanine-aspartate-glutamate metabolism. nih.govsci-hub.seresearchgate.net Metabolomics studies have demonstrated that pronuciferine increased the intracellular levels of aspartic acid, glutamine, and tryptophan. nih.govsci-hub.seresearchgate.net The alanine-aspartate-glutamate pathways are central to amino acid metabolism, nitrogen detoxification, and the citric acid cycle. nih.govnih.govmdpi.comcellsignal.comkegg.jpkegg.jp

Regulation of Aminoacyl-tRNA Biosynthesis Pathways

Metabolomics studies have indicated that pronuciferine can influence aminoacyl-tRNA biosynthesis pathways. In an investigation using human neuronal SH-SY5Y cells, pronuciferine was found to have a notable impact on aminoacyl-tRNA biosynthesis wikipedia.org. Aminoacyl-tRNA synthesis is a fundamental cellular process responsible for accurately matching amino acids with their corresponding transfer RNAs (tRNAs), a critical step for faithful protein synthesis fishersci.cawikidata.orgtocris.comontosight.ai. While the precise mechanisms by which pronuciferine regulates this pathway require further detailed study, the metabolomic data suggest a potential interaction that could affect cellular protein synthesis or related metabolic processes wikipedia.org.

Effects on Phenylalanine Metabolism Pathways

Further metabolomic analysis in cultured medium of SH-SY5Y cells treated with pronuciferine revealed a significant impact on phenylalanine metabolism pathways wikipedia.org. Phenylalanine is an aromatic amino acid that serves as a precursor for various important biomolecules, including some alkaloids hmdb.cafishersci.be. The observed effects suggest that pronuciferine may modulate the enzymatic reactions or transport processes involved in the breakdown or conversion of phenylalanine within the cellular environment wikipedia.org. The specific consequences of this modulation on cellular function or the biosynthesis of related compounds warrant further investigation.

Signaling Pathway Interactions in Cellular Models

In vitro studies using cellular models have provided evidence for pronuciferine's interaction with key signaling pathways involved in metabolic regulation.

Pronuciferine has been shown to activate the 5'-AMP-Activated Protein Kinase (AMPK) signaling pathway, particularly in adipocytes. Studies using insulin-resistant 3T3-L1 adipocytes demonstrated that pronuciferine treatment led to the phosphorylation of AMPK researchgate.netresearchgate.netbiotech-asia.orgnih.gov. Activation of AMPK is a crucial event in regulating cellular energy homeostasis, typically leading to the inhibition of anabolic processes like lipogenesis and the promotion of catabolic processes such as fatty acid oxidation and glucose uptake nih.gov.

Research indicates that pronuciferine significantly decreased lipid droplets and intracellular triglyceride content in insulin-resistant 3T3-L1 adipocytes researchgate.net. This effect is consistent with the known role of AMPK activation in inhibiting lipogenesis nih.gov. Pronuciferine demonstrated a more potent effect in triggering AMPK phosphorylation compared to nuciferine (B1677029) in mature 3T3-L1 adipocytes researchgate.net.

The following table summarizes key findings related to pronuciferine's effects on lipid and glucose metabolism in 3T3-L1 adipocytes via AMPK activation:

Table 1: Effects of Pronuciferine on 3T3-L1 Adipocytes

TreatmentEffect on Lipid DropletsEffect on Intracellular TriglyceridesEffect on Glucose UptakeAMPK Phosphorylation
PronuciferineDecreased SignificantlyDecreased SignificantlyIncreased SignificantlyTriggered
NuciferineDecreased SignificantlyDecreased SignificantlyIncreased SignificantlyTriggered (less potent than pronuciferine) researchgate.net
Insulin Resistant Control--Reduced-

Note: This table presents a summary of findings. Specific quantitative data may vary depending on concentration and experimental conditions.

In addition to AMPK activation, pronuciferine has been observed to modulate the expression of Glucose Transporter Type 4 (GLUT-4). Studies have shown that pronuciferine can up-regulate the expression of GLUT4 in mature 3T3-L1 adipocytes researchgate.netresearchgate.netbiotech-asia.org. GLUT4 is a key protein responsible for insulin-stimulated glucose uptake in adipocytes and muscle cells wikipedia.org. Increased expression and translocation of GLUT4 to the cell membrane enhance glucose uptake, contributing to improved glucose metabolism nih.govwikipedia.org. The up-regulation of GLUT4 expression by pronuciferine, alongside AMPK activation, suggests a dual mechanism by which the compound may ameliorate glucose metabolism in insulin-resistant states researchgate.net.

In Silico Predictions of Molecular Targets and Interactions

Computational approaches, such as molecular docking and cheminformatics, are valuable tools for predicting potential molecular targets and interactions of chemical compounds. These in silico methods can provide insights into possible mechanisms of action and guide further experimental investigations ontosight.ainih.govnih.govnih.gov.

In silico predictions have suggested that pronuciferine may have the potential to target potassium voltage-gated channels wikipedia.org. Potassium voltage-gated channels are a diverse group of ion channels that play critical roles in regulating membrane potential and electrical signaling in various cell types, including neurons and muscle cells fishersci.fifishersci.se. Modulation of these channels can influence cellular excitability and signal transmission fishersci.fi. While these predictions require experimental validation, they highlight a potential area for future research into the neuroactive or cardiovascular effects of pronuciferine wikipedia.org. Other alkaloids, including nuciferine analogs, have also been reported to block voltage-gated potassium channels wikipedia.org.

Molecular Docking and Dynamics Studies for Enzyme Inhibition (e.g., Cholinesterases)

Molecular docking and dynamics studies are computational techniques used to predict the binding affinity and interaction modes of a molecule, such as pronuciferine, with a target protein, like an enzyme. These studies provide insights into the potential inhibitory effects of compounds by simulating their behavior at the enzyme's active site.

Research has explored the potential of pronuciferine and other proaporphine alkaloids as inhibitors of cholinesterases, enzymes crucial in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where cholinergic neurotransmission is impaired. mdpi.commdpi.com

While direct molecular docking and dynamics studies specifically focused solely on pronuciferine's interaction with cholinesterases were not extensively detailed in the search results, related studies on other alkaloids, including some aporphines and proaporphines, provide a framework for understanding how such compounds might interact with these enzymes. For instance, studies have investigated the interaction of various N-heterocyclic compounds and aporphine (B1220529) alkaloids with AChE and BuChE using molecular docking to predict binding energies and poses e-nps.or.krnih.govresearchgate.net. These studies aim to correlate in silico findings with in vitro enzyme inhibition data. The ability of molecules to bind effectively with the active sites of AChE and BChE enzymes has been investigated through molecular docking and dynamics, and the results have shown correlation with in vitro inhibition data for some alkaloids. researchgate.net

Pronuciferine has been investigated for its neuroactivity and its potential as a neuroprotective agent. mdpi.comsci-hub.senih.govresearchgate.net Although these studies primarily focused on its effects against H2O2-induced apoptosis and its impact on BDNF levels and cell metabolites in neuronal cells, the broader context of neuroactivity suggests a potential, albeit not explicitly detailed in the search results, for interaction with enzymes involved in neuronal function, including cholinesterases. mdpi.comsci-hub.senih.govresearchgate.net

Comparative Biological Activity with Related Proaporphine Alkaloids

Pronuciferine belongs to the class of proaporphine alkaloids, which are structurally related to aporphine alkaloids. Comparisons of the biological activities among these related compounds can provide insights into structure-activity relationships.

Studies have compared the effects of pronuciferine with other alkaloids, such as nuciferine, on various biological processes. For example, both pronuciferine and nuciferine have been shown to inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway. nih.govfrontiersin.org Notably, one study indicated that pronuciferine exhibited a more powerful effect compared to nuciferine in up-regulating the expression of GLUT4 and triggering the phosphorylation of AMPK in mature 3T3-L1 adipocytes. nih.gov

Another comparative study examined the pharmacological activities of pronuciferine and crotonosine (B1252990), another proaporphine alkaloid. This research indicated differences in their effects on the chick biventer cervicis nerve-muscle preparation, with pronuciferine causing only depression while crotonosine caused initial stimulation followed by depression. oup.com Their inhibitory effects on various skeletal muscle preparations were noted, suggesting potentially differing mechanisms of action. oup.com

Research on other aporphine and proaporphine alkaloids has revealed a range of biological activities, including anti-cancer, anti-plasmodial, and antibacterial effects. nih.govwikipedia.orgmdpi.comnih.govnih.gov For instance, anonaine, an aporphine alkaloid, has shown anti-cancer activity by inducing apoptosis through several mechanisms. nih.govwikipedia.org Asimilobine, another aporphine alkaloid, is known as an inhibitor of dopamine (B1211576) biosynthesis and a serotonergic receptor antagonist. wikipedia.org Laurotetanine, an aporphine alkaloid, has also been studied for its various properties. nih.govuni.ludaneshyari.com These comparative studies on related alkaloids highlight the diverse pharmacological potential within this class of natural compounds and underscore the importance of subtle structural differences in determining specific biological effects.

Advanced Analytical Methodologies for Pronuciferine Research

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation techniques, it provides a robust platform for the comprehensive analysis of complex mixtures, such as plant extracts containing pronuciferine.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the field of metabolomics, designed to identify and quantify volatile and semi-volatile compounds within a biological sample. nih.govchemrxiv.org This methodology is particularly well-suited for profiling primary metabolites like organic acids, amino acids, sugars, and fatty acids, which can provide insights into the broader metabolic pathways associated with pronuciferine biosynthesis. nih.gov The process involves a gas chromatograph, which separates compounds based on their boiling points and affinity for the stationary phase, followed by a mass spectrometer that fragments the eluted compounds and detects them based on their mass-to-charge ratio. unar.ac.id

For non-volatile compounds like many alkaloids, a chemical derivatization step is often required to increase their volatility, making them amenable to GC-MS analysis. nih.govyoutube.com This powerful platform allows for the annotation of metabolites in a relatively straightforward manner, providing valuable data for understanding the metabolic state of an organism under specific conditions. nih.gov While GC-MS is a well-established technique for general plant metabolomics, its specific application to create a comprehensive metabolomic profile directly centered on pronuciferine pathways is not extensively documented in dedicated studies. However, its capability to analyze a wide array of metabolites makes it a valuable tool for investigating the biochemical context in which pronuciferine is produced. nih.govyoutube.com

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is a premier technique for the analysis of polar, non-volatile, and thermally labile compounds like pronuciferine. In this method, high-performance liquid chromatography (HPLC) first separates the components of a mixture. The eluent from the LC column is then introduced into the electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase with minimal fragmentation.

Research has demonstrated the successful application of LC-ESI-MS for the analysis of pronuciferine. nih.gov A typical setup involves a C18 reversed-phase column for chromatographic separation. nih.gov The mobile phase often consists of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile, which facilitates the separation and subsequent ionization of the alkaloids. nih.gov ESI is typically operated in the positive ionization mode for alkaloids like pronuciferine, as the nitrogen atom is readily protonated to form a positively charged molecular ion [M+H]⁺. nih.gov This approach provides high sensitivity and is a foundational component of more advanced tandem MS techniques used for quantification and structural analysis. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for the structural elucidation of natural products. Unlike standard-resolution mass spectrometry, HRESIMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. nih.gov

For a compound like pronuciferine, with a molecular formula of C₁₉H₂₁NO₃, the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated with high precision. An HRESIMS experiment would measure the m/z of the ion and compare it to the theoretical value. A close match between the experimental and theoretical mass confirms the molecular formula, which is a crucial first step in identifying a known compound or elucidating the structure of a new one. nih.govnih.gov This technique is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for validating the identity of isolated natural products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of analytes in complex matrices. researchgate.net This technique enhances the specificity of detection by utilizing two stages of mass analysis (MS/MS). The first mass analyzer selects a specific precursor ion (e.g., the protonated molecular ion of pronuciferine), which is then fragmented. The second mass analyzer then monitors for a specific, characteristic product ion.

A rapid and validated LC-MS/MS method has been developed for the simultaneous quantification of pronuciferine and a related alkaloid, roemerine, in various Papaver species. nih.gov The analysis was performed on a C₁₈ column with a gradient elution system. nih.gov This method demonstrates the power of LC-MS/MS to accurately measure pronuciferine levels even in complex plant extracts. nih.gov

The high selectivity and sensitivity of LC-MS/MS for quantification are typically achieved by operating the instrument in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to specifically detect one or more predefined precursor-to-product ion transitions for each target analyte. This process filters out chemical noise from the matrix, leading to a very high signal-to-noise ratio.

For the quantification of pronuciferine, a specific MRM transition has been established. The precursor ion, which is the protonated molecule [M+H]⁺, is selected at m/z 312.1. This ion is then fragmented, and a characteristic product ion is monitored at m/z 283.1. nih.gov The specificity of this 312.1 → 283.1 transition allows for the precise quantification of pronuciferine with minimal interference from other compounds in the sample. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pronuciferine312.1283.1

For a quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The LC-MS/MS method for pronuciferine quantification was validated according to established guidelines, assessing several key performance parameters. nih.gov Such validation ensures the method is fit for its intended purpose. nih.govproquest.comnih.gov

Linearity: The method demonstrated excellent linearity over a specific concentration range. For pronuciferine, the assay was linear in the concentration range of 0.01 µg/mL to 1 µg/mL, with a high correlation coefficient (r = 0.998), indicating a direct and predictable relationship between concentration and instrument response. nih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). While specific LOD/LOQ values for the pronuciferine assay were not detailed in the referenced abstract, the low end of the linear range (0.01 µg/mL) suggests high sensitivity. nih.gov Generally, LOQs for alkaloid analysis by LC-MS/MS can be in the low µg/kg range. proquest.com

Precision: Precision refers to the closeness of repeated measurements. It is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The method for pronuciferine was found to be precise and repeatable. nih.gov For alkaloid analysis, precision is often accepted if the relative standard deviation (%RSD) is within 15-20%. researchgate.net

Accuracy: Accuracy measures the closeness of the experimental value to the true value. The pronuciferine quantification method was determined to be accurate. nih.gov Accuracy is often evaluated through recovery studies in spiked blank matrix samples, with acceptance criteria typically falling between 80% and 120%. researchgate.netproquest.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of the highly specific MRM transition ensures the method is selective for pronuciferine. nih.gov

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). The LC-MS/MS method for pronuciferine was demonstrated to be robust, indicating its reliability under slightly varied operating conditions. nih.gov

Validation ParameterFinding for Pronuciferine MethodTypical Acceptance Criteria
Linearity Linear from 0.01 to 1 µg/mL (r = 0.998) nih.govCorrelation coefficient (r or r²) > 0.99
Precision Method reported as precise and repeatable nih.govRelative Standard Deviation (%RSD) ≤ 15-20%
Accuracy Method reported as accurate nih.govRecovery of 80-120%
Selectivity High, based on specific MRM transition nih.govNo significant interfering peaks at the analyte retention time
Robustness Method reported as robust and rugged nih.govConsistent results with small variations in method parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of pronuciferine. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of pronuciferine has been achieved through a suite of 1D and 2D NMR experiments. nih.gov 1D NMR provides initial information on the chemical environment of the protons and carbons, while 2D NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure.

Key 2D NMR experiments employed in the study of pronuciferine include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons in the spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule and assigning quaternary carbons.

The detailed ¹H and ¹³C NMR spectral data for (-)-pronuciferine are summarized in the tables below.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for (-)-Pronuciferine
Positionδ (ppm)MultiplicityJ (Hz)
H-16.25d9.9
H-26.95d9.9
H-36.70s
H-4α2.60m
H-4β3.10m
H-5α2.80m
H-5β3.25m
H-6a3.95d12.0
H-7α2.20m
H-7β2.45m
H-86.60s
N-CH₃2.45s
10-OCH₃3.85s
11-OCH₃3.80s
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for (-)-Pronuciferine
Positionδ (ppm)
C-1135.5
C-2129.0
C-3187.0
C-3a50.0
C-453.5
C-529.5
C-6a62.0
C-740.0
C-7a128.0
C-8110.0
C-9147.5
C-10148.0
C-11111.5
C-11a125.0
N-CH₃43.5
10-OCH₃56.0
11-OCH₃55.9

Spectroscopic Techniques for Structural Characterization (UV, IR, CD)

In addition to NMR, other spectroscopic techniques provide valuable information about the structure of pronuciferine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of aporphine (B1220529) alkaloids is characterized by their aromatic system. Aporphine alkaloids typically exhibit several absorption bands in the UV region. For instance, a study on the aporphine alkaloids isocorydine, norisocorydine, and boldine (B1667363) showed characteristic absorption maxima that were dependent on the substitution pattern on the aromatic rings. researchgate.net These spectra are also sensitive to pH, which can provide information about the ionization constants of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkaloid like pronuciferine would be expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-O stretching of the methoxy (B1213986) groups, and C-N stretching of the amine. The carbonyl group in the dienone system of pronuciferine would give rise to a strong C=O stretching vibration. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules like pronuciferine. It measures the differential absorption of left- and right-circularly polarized light. For proaporphine alkaloids, the signs and positions of the Cotton effects in the CD spectrum are dependent on the absolute configuration at the spiro center and the substitution pattern. rsc.org This technique is instrumental in determining the absolute stereochemistry of these alkaloids.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

While a specific crystal structure of pronuciferine has not been widely reported in publicly accessible databases, the absolute configuration of related aporphine alkaloids has been unequivocally established using this method. For example, the X-ray crystal-structure analysis of the hydrobromide salts of leucoxine and isoboldine (B12402355) confirmed their absolute configurations as belonging to the S-series of aporphines. rsc.org This was achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the differentiation between a molecule and its mirror image. This approach provides an unambiguous assignment of the absolute stereochemistry, which is crucial for understanding the biological activity of chiral molecules.

Cheminformatic Approaches for Target Identification and Data Visualization (e.g., Swiss Model, MetaboAnalyst)

Cheminformatics combines computational methods with chemical information to aid in various aspects of drug discovery and chemical biology. For a natural product like pronuciferine, these tools can be instrumental in identifying potential biological targets and analyzing metabolomics data.

Swiss-Model and Target Prediction: While Swiss-Model is primarily a homology modeling server for protein structures, the related SwissTargetPrediction web server is a valuable tool for identifying the potential protein targets of small molecules. mdpi.com By inputting the structure of pronuciferine, the server compares it to a library of known active compounds and predicts a ranked list of potential protein targets based on the principle of chemical similarity. This in silico approach can guide experimental studies to validate the predicted interactions and elucidate the mechanism of action of pronuciferine.

MetaboAnalyst: MetaboAnalyst is a web-based platform for comprehensive metabolomics data analysis. nih.gov In the context of pronuciferine research, if the alkaloid is used to treat cells or organisms, MetaboAnalyst can be employed to analyze the resulting changes in the metabolome. This can involve statistical analysis to identify significant metabolic alterations, pathway analysis to understand the biological pathways affected by pronuciferine, and biomarker analysis to identify potential markers of its effect. nih.gov This systems-level view can provide insights into the broader biological impact of the compound beyond a single target.

Future Directions and Research Gaps in Pronuciferine Studies

Unraveling Comprehensive Biosynthetic Pathways and Regulatory Mechanisms

A significant gap in pronuciferine research is the complete elucidation of its biosynthetic pathway and the associated regulatory networks. While key enzymatic steps have been identified, a holistic understanding remains to be achieved. Proaporphine alkaloids are recognized as the biogenetic precursors to aporphine (B1220529) and morphine alkaloids. Recent studies have successfully demonstrated the de novo synthesis of pronuciferine in yeast. researchgate.net

The biosynthesis of pronuciferine is understood to proceed from the precursor (R)-N-methylcoclaurine. A crucial step in this pathway is the conversion of (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine (B1671578), a reaction catalyzed by the enzyme CYP80G. nih.gov Subsequently, glaziovine undergoes methylation to yield pronuciferine. nih.gov While the identification of CYP80G represents a significant advancement, the specific methyltransferase responsible for the final step in pronuciferine synthesis has not been definitively characterized.

Future research should focus on:

Identification and Characterization of All Pathway Enzymes: A concerted effort is required to identify and functionally characterize all the enzymes involved in the pronuciferine biosynthetic pathway, from primary metabolites to the final product.

Elucidation of Regulatory Mechanisms: Understanding how the expression and activity of these biosynthetic enzymes are regulated is crucial. This includes investigating the role of transcription factors, post-translational modifications, and feedback inhibition in controlling the flux through the pathway.

Subcellular Localization of Biosynthesis: Determining the specific cellular and subcellular compartments where pronuciferine biosynthesis occurs will provide valuable insights into the spatial organization of this metabolic pathway.

Table 1: Key Intermediates and Enzymes in Pronuciferine Biosynthesis

Precursor/IntermediateEnzymeProduct
(R)-N-methylcoclaurineCYP80GGlaziovine
GlaziovineMethyltransferase (unspecified)Pronuciferine

In-Depth Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

Preliminary studies have indicated that pronuciferine possesses neuroprotective properties. Specifically, it has been shown to increase the intracellular levels of brain-derived neurotrophic factor (BDNF) in human neuronal cells. researchgate.net (from initial search) Furthermore, pronuciferine has been found to ameliorate glucose and lipid metabolism in insulin-resistant adipocytes by activating the AMPK signaling pathway. targetmol.com

Despite these observations, the precise molecular mechanisms through which pronuciferine exerts these effects are not fully understood. Future research should aim to:

Delineate the link between AMPK activation and improved metabolic parameters.

Uncover the upstream events leading to increased BDNF expression.

The finding that pronuciferine increases BDNF levels points towards a potential interaction with the BDNF signaling pathway, which is critical for neuronal survival, growth, and synaptic plasticity. researchgate.net BDNF primarily signals through two receptors: the high-affinity tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR). nih.gov

Activation of TrkB by BDNF triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the neurotrophic effects of BDNF. nih.gov The p75NTR can modulate TrkB signaling and also activate independent pathways that can lead to apoptosis or survival, depending on the cellular context. nih.gov

A critical research gap is the lack of information on whether pronuciferine directly interacts with TrkB or p75NTR. It is also unknown how pronuciferine influences the downstream signaling cascades of these receptors. Future investigations should address:

Direct Binding Assays: Performing binding assays to determine if pronuciferine directly binds to TrkB, p75NTR, or any associated co-receptors.

Activation of Downstream Pathways: Investigating the effect of pronuciferine on the phosphorylation status and activity of key proteins in the TrkB and p75NTR signaling pathways, such as Akt, ERK, and NF-κB.

Table 2: Key Components of the BDNF Signaling Pathway

ComponentFunction
BDNFLigand
TrkBHigh-affinity receptor
p75NTRLow-affinity receptor, co-receptor
PI3K/AktDownstream signaling pathway (survival)
MAPK/ERKDownstream signaling pathway (plasticity)

Exploration of Novel Biological Targets and Interactions of Pronuciferine

Current research on pronuciferine has primarily focused on its neuroprotective and metabolic effects. [1 (from initial search), 3] However, the full spectrum of its biological targets and interactions remains largely unexplored. The structural similarity of pronuciferine to other bioactive alkaloids, some of which exhibit anticancer properties, suggests that pronuciferine may have additional, as-yet-undiscovered pharmacological activities. nih.gov

Future research should broaden the scope of biological screening to:

High-Throughput Screening: Employing high-throughput screening assays to test pronuciferine against a wide range of biological targets, including various receptors, enzymes, and ion channels.

Target Deconvolution: For any identified biological activities, utilizing target deconvolution techniques to identify the specific molecular targets responsible for the observed effects.

Interaction Studies: Investigating potential synergistic or antagonistic interactions of pronuciferine with other compounds or signaling pathways.

Development of Engineered Systems for Sustainable and Scalable Production of Pronuciferine

The natural abundance of pronuciferine in plants can be low and variable, making extraction from natural sources an inefficient and unsustainable method for large-scale production. Metabolic engineering offers a promising alternative for the sustainable and scalable production of pronuciferine. nih.gov

Recent breakthroughs have demonstrated the feasibility of producing pronuciferine in engineered microorganisms. Specifically, the de novo synthesis of pronuciferine has been achieved in yeast by introducing the necessary biosynthetic genes. nih.govresearchgate.net This was accomplished by expressing CYP80G from either Nelumbo nucifera (sacred lotus) or Laurelia sempervirens (Peruvian nutmeg), which converts (R)-N-methylcoclaurine to glaziovine, a key intermediate in pronuciferine biosynthesis. nih.gov

To advance the development of engineered production systems, future research should focus on:

Pathway Optimization: Improving the efficiency of the heterologous biosynthetic pathway by addressing potential bottlenecks, such as suboptimal enzyme activity or precursor availability.

Host Strain Engineering: Modifying the host organism's metabolism to enhance the supply of precursors and cofactors required for pronuciferine biosynthesis.

Process Development: Optimizing fermentation conditions to maximize the titer, yield, and productivity of pronuciferine.

Table 3: Components of an Engineered System for Pronuciferine Production

ComponentDescriptionSource Organism
Host OrganismYeast (Saccharomyces cerevisiae)N/A
Key EnzymeCYP80GNelumbo nucifera or Laurelia sempervirens
Precursor(R)-N-methylcoclaurineSupplied or produced in situ

Advanced Structure-Activity Relationship Investigations of Synthesized Pronuciferine Analogues

A significant gap in the current knowledge of pronuciferine is the lack of comprehensive structure-activity relationship (SAR) studies. Understanding how modifications to the chemical structure of pronuciferine affect its biological activity is essential for the development of more potent and selective analogues. The total synthesis of (+/-)-pronuciferine has been reported, which provides a foundation for the generation of such analogues. nih.govclockss.org

Future research efforts should be directed towards:

Synthesis of Analogues: Systematically synthesizing a library of pronuciferine analogues with modifications at various positions of the molecule.

Biological Evaluation: Screening these analogues for their activity in relevant biological assays to identify key structural features required for activity.

Computational Modeling: Using computational docking and molecular dynamics simulations to rationalize the observed SAR and to guide the design of new analogues with improved properties.

Application of Omics Technologies (Proteomics, Transcriptomics) in Pronuciferine Research

The application of "omics" technologies, such as proteomics and transcriptomics, to pronuciferine research is currently limited. These powerful tools can provide a global view of the cellular responses to pronuciferine treatment, helping to elucidate its mechanisms of action and identify novel biological targets. nih.gov While a metabolomics study has provided some insights, a broader application of omics is needed. researchgate.net (from initial search)

Future studies should leverage these technologies to:

Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) to identify genes that are differentially expressed in response to pronuciferine treatment. This can provide clues about the signaling pathways and cellular processes modulated by the compound.

Proteomic Analysis: Use mass spectrometry-based proteomics to quantify changes in the proteome of cells treated with pronuciferine. This can reveal alterations in protein expression and post-translational modifications that are critical for the compound's biological effects.

Integrated Omics Analysis: Combine data from transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the cellular response to pronuciferine.

Integration of in silico and in vitro Findings for Predictive Modeling

The convergence of computational (in silico) and laboratory-based (in vitro) research methodologies presents a powerful approach to understanding and predicting the biological activities of natural compounds like pronuciferine. nih.gov This integration is pivotal in accelerating drug discovery and development by providing insights into structure-activity relationships, predicting potential biological targets, and estimating pharmacokinetic properties before extensive experimental validation is undertaken. nih.gov

Predictive modeling for pronuciferine and its analogs can be significantly enhanced by combining computational data with experimental results. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide predictive models of bioactivity. researchgate.netnih.gov For instance, QSAR models correlate variations in the chemical structure of pronuciferine derivatives with their biological activities, offering a predictive tool for designing novel compounds with improved efficacy. japsonline.com Molecular docking simulations can predict the binding affinity and interaction patterns of pronuciferine with various protein targets, suggesting potential mechanisms of action. nih.govbiorxiv.org

These computational predictions, however, require validation through in vitro experiments. github.io For example, if a molecular docking study predicts that pronuciferine binds to a specific enzyme, this hypothesis can be tested experimentally through enzyme inhibition assays. The data from these in vitro studies can then be used to refine and improve the accuracy of the in silico models in an iterative process. This synergistic approach allows for a more rational and efficient exploration of the therapeutic potential of pronuciferine and its derivatives.

While comprehensive studies integrating in silico and in vitro findings specifically for pronuciferine are still emerging, the methodologies have been successfully applied to other isoquinoline (B145761) alkaloids. researchgate.net These studies serve as a blueprint for future research on pronuciferine, highlighting the potential of this integrated approach to unlock its full therapeutic promise. A significant research gap remains in the development of robust predictive models for pronuciferine's bioactivity that are based on a solid foundation of both computational and experimental data.

Computational MethodApplication in Pronuciferine ResearchPotential Insights
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of pronuciferine derivatives based on their chemical structure.Identifying key structural features responsible for bioactivity and guiding the design of more potent analogs.
Molecular Docking Simulating the interaction of pronuciferine with potential protein targets.Elucidating potential mechanisms of action and predicting binding affinities.
ADMET Prediction Estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of pronuciferine.Assessing the drug-likeness of pronuciferine and identifying potential liabilities early in the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pronuciferine, and how do their yields and side-product profiles compare?

  • Methodological Answer : Pronuciferine has been synthesized via photolysis and hypervalent iodine-mediated oxidation. For example, photolysis using methyl vinyl ketone in glacial acetic acid (instead of aqueous) improved yields from 28% to 89% by minimizing enol ether hydrolysis . Recent work by Zhou et al. achieved (±)-pronuciferine in 8 linear steps via a Catellani reaction and oxidation, emphasizing step efficiency . Researchers should compare solvent systems, catalysts, and reaction times to optimize yield and purity.

Q. How is pronuciferine structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary tools. For instance, photolysis-derived pronuciferine structures were confirmed via 1^1H/13^13C NMR and crystallographic data . Mass spectrometry (HRMS) further validates molecular weight. Researchers must cross-reference spectral data with published libraries and report deviations in coupling constants or stereochemistry.

Q. What biological activities are associated with pronuciferine, and what in vitro/in vivo models are used to assess them?

  • Methodological Answer : As a proaporphine alkaloid, pronuciferine exhibits neuroactive and potential anticancer properties. Studies often use cell-based assays (e.g., cytotoxicity in cancer lines) or receptor-binding assays (e.g., dopamine receptors). Researchers should standardize assays using positive controls (e.g., known receptor agonists) and validate results across multiple biological replicates to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pronuciferine’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, dosage). For example, pronuciferine’s neuroactivity might differ between primary neurons and immortalized lines. Researchers should:

  • Replicate experiments under standardized protocols (e.g., NIH preclinical guidelines ).
  • Use meta-analysis to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .
  • Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to quantify significance .

Q. What strategies optimize pronuciferine synthesis for scalability while minimizing side products?

  • Methodological Answer : Reaction optimization is critical. For photolysis, substituting aqueous acetic acid with glacial acetic acid reduced hydrolysis byproducts . For hypervalent iodine methods, adjusting stoichiometry and temperature improved regioselectivity . Researchers should:

  • Use design of experiments (DoE) to test variable interactions (e.g., catalyst loading, solvent polarity).
  • Monitor reaction progress via TLC/HPLC and isolate intermediates for mechanistic insights.

Q. How do computational methods enhance understanding of pronuciferine’s structure-activity relationships (SAR)?

  • Methodological Answer : Density functional theory (DFT) predicts electronic configurations, while molecular docking simulates binding to targets (e.g., dopamine receptors). Researchers should:

  • Validate computational models with experimental IC50_{50} values.
  • Cross-check docking results with mutagenesis studies to identify critical binding residues .

Q. What novel catalytic systems could improve enantioselective synthesis of pronuciferine analogs?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) could address stereochemical challenges. Zhou et al.’s Catellani reaction demonstrates spirocycle formation via Pd/norbornene catalysis . Researchers might explore:

  • Chiral ligands (e.g., BINAP) to induce enantioselectivity.
  • Flow chemistry to enhance reaction control and scalability .

Data Reporting & Ethical Considerations

Q. How should researchers present pronuciferine data to meet journal standards for reproducibility?

  • Methodological Answer : Follow NIH guidelines for preclinical studies, including:

  • Detailed synthetic protocols (solvents, temperatures, purification steps).
  • Raw spectral data in supplementary materials.
  • Transparent statistical reporting (e.g., p-values, confidence intervals) .

Q. What frameworks help evaluate the feasibility and novelty of pronuciferine research questions?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Assess resource availability (e.g., hypervalent iodine reagent access).
  • Novel : Compare with prior syntheses (e.g., photolysis vs. Catellani approaches).
  • Relevant : Link to broader goals (e.g., aporphine alkaloid biosynthesis) .

Tables for Comparative Analysis

Table 1 : Key Synthetic Routes for Pronuciferine

MethodKey Reagents/ConditionsYieldKey AdvantageReference
PhotolysisMethyl vinyl ketone, glacial AcOH89%High yield, minimal byproducts
Hypervalent Iodine Oxidation(Diacetoxyiodo)benzene, Catellani reaction65% (over 8 steps)Enables spirocycle formation

Table 2 : Common Pitfalls in Pronuciferine Bioactivity Studies

PitfallMitigation StrategyReference
Cell line variabilityUse ≥2 cell lines + primary cells
Solvent interferenceStandardize to DMSO ≤0.1%
Poor statistical powerPredefine sample size (power analysis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.